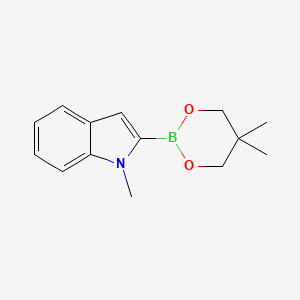

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole

概要

説明

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole is an organic compound that features a boron-containing heterocycle. This compound is of interest due to its unique structure, which combines a boronate ester with an indole moiety. The presence of boron in organic molecules often imparts unique reactivity and properties, making such compounds valuable in various fields of research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole typically involves the formation of the boronate ester followed by its coupling with the indole derivative. One common method involves the reaction of 1-methyl-1H-indole with a boronic acid or boronate ester in the presence of a suitable catalyst, such as palladium, under Suzuki-Miyaura coupling conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron species.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester participates in stereoconvergent nickel-catalyzed Suzuki-Miyaura couplings with alkenyl ethers to form substituted alkenes. Key findings include:

-

Catalytic System : Ni/PCy₃ (tricyclohexylphosphine) in toluene at 105°C achieves high yields (86%) and excellent E-selectivity (E/Z = 96:04) .

-

Substrate Scope :

-

Aryl and heteroaromatic boronic esters (e.g., indole, furan) are viable partners, though furan derivatives show reduced stability .

-

Electron-withdrawing (-NO₂) and donating (-OMe) substituents on the boronic ester are tolerated .

-

Steric hindrance marginally reduces E/Z ratios (e.g., 3c: E/Z = 90:10) .

-

| Entry | Ligand (mol %) | Temp (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| 9 | PCy₃ (40) | 105 | 86 | 96:04 |

| 10 | PCy₃ (20) | 105 | 62 | 95:05 |

-

Mechanistic Insight : Nickel hydride intermediates facilitate double-bond isomerization, enabling stereoconvergence. DIBAL (diisobutylaluminum hydride) is critical for hydride transfer .

Electrophilic Substitution via Boron Activation

The boronate group directs electrophilic substitution at the indole’s 2-position:

-

Levy’s Protocol : Treatment with trialkylboranes or B-alkyl-9-BBN derivatives induces metallate rearrangement, followed by B–I elimination to yield 2-alkylindoles .

-

Example : Reaction with allyl bromides forms 2-allylindoles via iodine activation of the boron “ate” complex .

Cyclopropanation Reactions

This compound undergoes nickel-catalyzed cyclopropanation with 3,3-diphenylcyclopropene and allyl bromides:

-

Conditions : Ni catalysis (PCy₃ ligand), DIBAL, toluene, 105°C .

-

Outcome : Forms allyl-substituted cyclopropane-indole hybrids (e.g., 4w ) in 75–87% yields .

General Reaction Pathway :

textBoronic ester + 3-Bromopropene + Cyclopropene → Allylcyclopropane-Indole Product

Stability and Isomerization

-

Thermal Stability : No isomerization occurs below 105°C. Above this temperature, nickel hydride catalysts induce E→Z isomerization .

-

DIBAL Dependency : Isomerization is absent without DIBAL, confirming its role in hydride transfer .

Limitations and Incompatibilities

-

Steric Hindrance : Bulky substituents (e.g., 2p) or nitro/pyridine groups (2q–t) prevent coupling .

-

Solvent Sensitivity : Toluene outperforms polar solvents (e.g., DMF) in maintaining reaction efficiency .

This boronic ester’s versatility in cross-coupling, directed substitution, and cyclopropanation makes it valuable for synthesizing complex indole derivatives. Its reactivity is highly dependent on ligand choice, temperature, and reductants like DIBAL, as demonstrated in diverse catalytic systems .

科学的研究の応用

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron atom enables participation in various reactions such as:

- Borylation : The introduction of boron into organic molecules facilitates further functionalization and transformation.

- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds efficiently.

Case Study : A study demonstrated the successful borylation of indole derivatives using bis(neopentyl glycolato)diboron in the presence of palladium catalysts, yielding high selectivity for the desired products .

Medicinal Chemistry

The indole moiety is prevalent in many pharmaceuticals due to its biological activity. The incorporation of the dioxaborinane group enhances the compound's potential as a drug candidate by:

- Improving Solubility : The dioxaborinane unit can improve the solubility of otherwise hydrophobic indole derivatives.

- Targeting Mechanisms : Research indicates that compounds containing boron exhibit unique interactions with biological targets, potentially leading to novel therapeutic agents.

Case Study : Research on related indole-boron compounds has shown promising results in inhibiting specific enzymes involved in cancer progression .

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Sensors : Boron-containing compounds are being explored as sensors for detecting biomolecules and environmental pollutants.

- Polymer Chemistry : The incorporation of boron into polymers can enhance their mechanical properties and thermal stability.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for various synthetic pathways | Borylation and cross-coupling reactions |

| Medicinal Chemistry | Potential drug candidate with improved solubility and targeting mechanisms | Inhibition of cancer-related enzymes |

| Materials Science | Development of sensors and enhanced polymers | Boron-based sensors for biomolecule detection |

作用機序

The mechanism of action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The indole ring can interact with various biological receptors, influencing signaling pathways and cellular processes.

類似化合物との比較

Similar Compounds

- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane

Uniqueness

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole is unique due to the combination of the boronate ester and indole moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may only contain one of these functional groups.

生物活性

The compound 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole (CAS Number: 905966-48-5) is a boron-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 243.12 g/mol. The structure features a dioxaborinane ring that is fused to a methyl-indole moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. The unique structural features of this compound suggest potential interactions with biological targets involved in cancer progression.

Mechanism of Action:

- Inhibition of Cell Proliferation: Preliminary in vitro studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism could involve the modulation of signaling pathways related to cell growth and apoptosis.

- Induction of Apoptosis: Research indicates that the compound might induce apoptosis in cancer cells by activating caspase pathways or altering mitochondrial membrane potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Boron-containing compounds are known for their ability to disrupt microbial cell membranes.

Research Findings:

- In Vitro Studies: Tests against various bacterial strains have shown promising results, suggesting that the compound may inhibit bacterial growth effectively.

- Potential Applications: These properties indicate potential applications in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Research Findings

A study conducted by Guevara et al. (2023) utilized density functional theory to analyze similar boron-containing compounds, revealing structural characteristics that may enhance biological activity through specific molecular interactions . Additionally, other research has highlighted the role of boron in enhancing the efficacy of therapeutic agents through improved bioavailability and targeted delivery .

特性

IUPAC Name |

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-14(2)9-17-15(18-10-14)13-8-11-6-4-5-7-12(11)16(13)3/h4-8H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVAPCDTEBSPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629645 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905966-48-5 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。